molecular formula C8H20O2Si B3272113 Dimethyldipropoxysilane CAS No. 5621-09-0

Dimethyldipropoxysilane

Cat. No.: B3272113
CAS No.: 5621-09-0
M. Wt: 176.33 g/mol
InChI Key: ZIDTUTFKRRXWTK-UHFFFAOYSA-N
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Description

Dimethyldipropoxysilane is an organosilicon compound with the molecular formula C₈H₂₀O₂Si. It is a member of the silane family, characterized by the presence of silicon atoms bonded to organic groups. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyldipropoxysilane can be synthesized through the reaction of dimethyldichlorosilane with propanol in the presence of a base such as pyridine. The reaction proceeds as follows:

(CH₃)₂SiCl₂+2C₃H₇OH(CH₃)₂Si(OC₃H₇)₂+2HCl\text{(CH₃)₂SiCl₂} + 2 \text{C₃H₇OH} \rightarrow \text{(CH₃)₂Si(OC₃H₇)₂} + 2 \text{HCl} (CH₃)₂SiCl₂+2C₃H₇OH→(CH₃)₂Si(OC₃H₇)₂+2HCl

The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The product is then purified through distillation.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where dimethyldichlorosilane is reacted with propanol. The process is optimized for high yield and purity, often involving continuous distillation and recycling of unreacted materials. The use of catalysts and controlled reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

Dimethyldipropoxysilane undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and alcohols.

    Condensation: Forms siloxane bonds through the elimination of alcohol.

    Substitution: Reacts with nucleophiles to replace the alkoxy groups.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

    Substitution: Nucleophiles like amines or alcohols under mild conditions.

Major Products

    Hydrolysis: Produces silanols and propanol.

    Condensation: Forms siloxane polymers.

    Substitution: Yields substituted silanes with new functional groups.

Scientific Research Applications

Dimethyldipropoxysilane is utilized in various scientific research applications:

    Chemistry: Used as a precursor for the synthesis of siloxane polymers and other organosilicon compounds.

    Biology: Employed in the modification of surfaces for biological assays and as a coupling agent in biomaterials.

    Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.

    Industry: Used in the production of coatings, adhesives, and sealants due to its ability to form durable siloxane bonds.

Mechanism of Action

The mechanism by which dimethyldipropoxysilane exerts its effects involves the formation of siloxane bonds. The silicon atom in the compound can form stable bonds with oxygen, leading to the creation of siloxane networks. These networks are responsible for the compound’s properties, such as thermal stability and resistance to chemical degradation. The molecular targets include hydroxyl groups on surfaces, which react with the silane to form covalent bonds.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyldimethoxysilane
  • Dimethyldiethoxysilane
  • Dimethyldibutoxysilane

Comparison

Dimethyldipropoxysilane is unique due to its propoxy groups, which provide specific reactivity and solubility characteristics. Compared to dimethyldimethoxysilane and dimethyldiethoxysilane, it has longer alkoxy chains, affecting its hydrolysis rate and the properties of the resulting siloxane networks. This makes it particularly useful in applications requiring specific surface modifications and polymer properties.

Properties

IUPAC Name

dimethyl(dipropoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20O2Si/c1-5-7-9-11(3,4)10-8-6-2/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDTUTFKRRXWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCO[Si](C)(C)OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313877
Record name Dimethyldipropoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5621-09-0
Record name Dimethyldipropoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5621-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyldipropoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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